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Compound of Interest

Compound Name:
4-BroMopyrrolo[2,1-f]

[1,2,4]triazine

Cat. No.: B156513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the continuous exploration of novel

antiviral agents. Brominated pyrrolotriazines have emerged as a promising class of heterocyclic

compounds with significant potential in this arena. This technical guide provides an in-depth

overview of the antiviral properties of these compounds, focusing on their activity against

influenza viruses. It details the quantitative antiviral and cytotoxicity data, comprehensive

experimental protocols, and visual representations of key biological and experimental

processes.

Quantitative Antiviral and Cytotoxicity Data
The antiviral efficacy of a series of synthesized 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines

was evaluated against the influenza A/Puerto Rico/8/34 (H1N1) virus. The 50% inhibitory

concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI =

CC50/IC50) were determined to assess the antiviral activity and cellular toxicity of these

compounds. The data for the brominated derivatives are summarized in the table below for

clear comparison.
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Compound
ID

R 2 R 4 IC50 (µM) CC50 (µM) SI

14b Phenyl
4-

Bromophenyl
> 100 > 100 ~1

15b p-Tolyl
4-

Bromophenyl
78 ± 9 > 852 11

Data sourced from in vitro studies on Madin-Darby canine kidney (MDCK) cell culture.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of

brominated pyrrolotriazines.

Antiviral Activity Assay (Influenza A/H1N1)
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of

the test compounds against the influenza A/Puerto Rico/8/34 (H1N1) virus in a Madin-Darby

canine kidney (MDCK) cell culture system.

Materials:

Madin-Darby canine kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Penicillin-Streptomycin solution

Influenza A/Puerto Rico/8/34 (H1N1) virus stock

Test compounds (brominated pyrrolotriazines) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)

96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: MDCK cells are harvested, counted, and seeded into 96-well plates at a

density of 1.5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin. The plates are incubated for 24 hours to allow for cell attachment and

monolayer formation.

Compound Preparation: A serial dilution of the test compounds is prepared in DMEM.

Infection and Treatment: The cell culture medium is removed from the wells, and the cells

are washed with phosphate-buffered saline (PBS). The cells are then infected with the

influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of varying

concentrations of the test compounds. Control wells include virus-infected cells without any

compound (virus control) and uninfected cells (cell control).

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere until

the cytopathic effect (CPE) in the virus control wells is evident.

MTT Assay: After the incubation period, the medium is removed, and 100 µL of MTT solution

(0.5 mg/mL in serum-free DMEM) is added to each well. The plates are incubated for

another 4 hours.

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

IC50 Calculation: The percentage of inhibition is calculated relative to the virus control. The

IC50 value is determined by plotting the percentage of inhibition against the compound

concentration and fitting the data to a dose-response curve.
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Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of the

brominated pyrrolotriazines on MDCK cells using the MTT assay.

Materials:

MDCK cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Test compounds dissolved in DMSO

MTT solution (0.5 mg/mL in serum-free DMEM)

DMSO

96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well

and incubated for 24 hours.

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of the test compounds. Control wells contain cells with medium only (cell control).

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

MTT Addition: The medium is removed, and 100 µL of MTT solution is added to each well.

The plates are incubated for 4 hours.

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is read at 570 nm.
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CC50 Calculation: The percentage of cytotoxicity is calculated relative to the cell control. The

CC50 value is determined from the dose-response curve of compound concentration versus

percentage of cytotoxicity.

Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental

workflow, the principle of the cytotoxicity assay, and the proposed mechanism of antiviral

action.
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General experimental workflow for antiviral evaluation.
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Principle of the MTT cytotoxicity assay.
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Proposed mechanism of neuraminidase inhibition.

Conclusion
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The data presented in this guide highlight the potential of brominated pyrrolotriazines as a

scaffold for the development of novel antiviral therapeutics. While the initial screening shows

moderate activity for some derivatives, further structural modifications could lead to compounds

with enhanced potency and selectivity. The detailed protocols and visual diagrams provided

herein serve as a valuable resource for researchers in the field of antiviral drug discovery,

facilitating further investigation into this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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